Methyl 5-amino-2-methyl-4-(methylamino)benzoate
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Overview
Description
Methyl 5-amino-2-methyl-4-(methylamino)benzoate: is an organic compound with a complex structure that includes both amino and ester functional groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Esterification of N-methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The compound can participate in substitution reactions, especially nucleophilic aromatic substitution due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of amino groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the preparation of dyes and pigments.
Biology and Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
- Studied for its antimicrobial properties and potential use in treating infections.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-(methylamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Methyl 2-(methylamino)benzoate: Similar in structure but lacks the additional amino group at the 5-position.
Methyl 4-aminobenzoate: Contains an amino group at the 4-position but lacks the methylamino group.
2-Amino-5-methylbenzoic acid: Similar backbone but with a carboxylic acid group instead of an ester group.
Uniqueness:
- The combination of amino and ester functional groups in Methyl 5-amino-2-methyl-4-(methylamino)benzoate provides unique reactivity and versatility in chemical synthesis.
- Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.
Biological Activity
Methyl 5-amino-2-methyl-4-(methylamino)benzoate, a compound with the molecular formula C₉H₁₁N₃O₂, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.
Chemical Structure and Synthesis
This compound features a benzene ring substituted with an amino group and a methylamino group, contributing to its unique chemical reactivity. The synthesis of this compound typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol under controlled conditions, often utilizing hydrochloric acid as a catalyst to enhance the reaction yield. This method allows for high yields of over 85% under optimized conditions, making it a viable process for pharmaceutical applications .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases. The compound's ability to downregulate inflammatory markers may be attributed to its structural features that facilitate interaction with cellular signaling pathways .
3. Antioxidant Activity
This compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring radical scavenging activity, the compound demonstrated a capacity to neutralize free radicals, thereby contributing to cellular protection mechanisms .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-4-9(12-2)8(11)5-7(6)10(13)14-3/h4-5,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQWRMHWLUCBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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